molecular formula C7H4F5N3 B6334289 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% CAS No. 1049772-85-1

1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%

Cat. No. B6334289
CAS RN: 1049772-85-1
M. Wt: 225.12 g/mol
InChI Key: MWBYSLBUMRBQQT-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, also known as MFC-97, is a fluorinated organic compound with potential applications in a variety of scientific research. It is a white, crystalline solid with a melting point of 78°C and a boiling point of 131°C. MFC-97 has a unique chemical structure that makes it a versatile molecule for use in a variety of research applications, such as synthesis, drug discovery, and biochemistry.

Scientific Research Applications

1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has a wide range of applications in scientific research. It has been used in drug discovery and synthesis, as well as in biochemistry and molecular biology. In drug discovery, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to synthesize new compounds with potential therapeutic activity. In biochemistry, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.

Mechanism Of Action

The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are not fully understood. However, it has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in laboratory experiments include its high purity, low cost, and wide availability. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is easy to synthesize, making it a convenient choice for laboratory experiments. The main limitation of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is its relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

The potential applications of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are vast, and there are many possible future directions for research. These include further exploration of its mechanism of action, development of new synthetic methods, and investigation of its potential therapeutic applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, as well as its potential interactions with proteins and DNA. Finally, further studies could be conducted to explore the potential uses of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in drug discovery and synthesis.

Synthesis Methods

1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% can be synthesized from commercially available starting materials. The synthesis of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% involves a series of reactions, including a base-catalyzed cyclization of 1-methyl-3-chloro-1H-pyrazole-4-carbonitrile to form the desired product. The reaction is conducted in a solvent, typically acetonitrile, and is followed by a workup and purification step.

properties

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBYSLBUMRBQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(perfluoroethyl)-1H-pyrazole-4-carbonitrile

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